Product packaging for 3-Acetamido-6-chloropicolinic acid(Cat. No.:)

3-Acetamido-6-chloropicolinic acid

Cat. No.: B15304209
M. Wt: 214.60 g/mol
InChI Key: FYWFWLPZWALYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Acetamido-6-chloropicolinic acid (CAS 2680647-19-0) is a chemical compound with the molecular formula C 8 H 7 ClN 2 O 3 and a molecular weight of 214.61 . As a picolinic acid derivative featuring both acetamido and chloro functional groups, it serves as a versatile synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Picolinic acid derivatives are of significant interest in the development of agrochemicals. Structurally similar picolinate compounds are investigated for their potential use as herbicides, making this compound a valuable scaffold for the synthesis and screening of new active ingredients . Furthermore, acetamido-functionalized heterocycles are frequently explored in pharmaceutical research for constructing molecules with potential biological activity, as the acetamido group is a common pharmacophore found in many drug-like compounds . This product is specifically intended for research and development purposes in a controlled laboratory environment. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O3 B15304209 3-Acetamido-6-chloropicolinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

3-acetamido-6-chloropyridine-2-carboxylic acid

InChI

InChI=1S/C8H7ClN2O3/c1-4(12)10-5-2-3-6(9)11-7(5)8(13)14/h2-3H,1H3,(H,10,12)(H,13,14)

InChI Key

FYWFWLPZWALYCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Acetamido 6 Chloropicolinic Acid

Direct Synthesis Approaches

Direct synthesis approaches for 3-Acetamido-6-chloropicolinic acid often involve the strategic functionalization of pre-existing pyridine (B92270) rings. These methods are typically multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Functionalization of Pyridine Carboxylic Acid Precursors

The synthesis of this compound can be envisioned to start from a suitable pyridine carboxylic acid precursor, such as picolinic acid. wikipedia.org The introduction of substituents at the 3- and 6-positions requires regioselective reactions.

One potential strategy involves the chlorination and amination of the pyridine ring. The direct chlorination of picolinic acid can be challenging due to the deactivating effect of the carboxylic acid group. However, the use of strong chlorinating agents and specific reaction conditions can lead to the desired chlorinated intermediate. For instance, reacting picolinic acid with thionyl chloride has been shown to produce not only the expected acid chloride but also the 4-chloro derivative as a byproduct, highlighting the complexities of regiocontrol. nih.gov

Following chlorination to obtain 6-chloropicolinic acid, the subsequent introduction of an acetamido group at the 3-position would be the next critical step. This could potentially be achieved through a nitration reaction at the 3-position, followed by reduction of the nitro group to an amino group, and subsequent acetylation. The directing effects of the existing chloro and carboxylic acid groups would play a crucial role in the outcome of the nitration step.

A study on the synthesis of various aminopicolinic acid derivatives started with the nitration of picolinic acid N-oxide to yield 4-nitropicolinic acid N-oxide, which was then reduced to 4-aminopicolinic acid. umsl.edu This suggests that functionalization at different positions can be achieved through strategic use of protecting groups and intermediates.

Neighboring group assistance is another powerful tool for achieving regioselective functionalization. A study demonstrated the regioselective hydrolysis, transesterification, and aminolysis of substituted pyridine esters by employing the assistance of a deprotonated phenolic OH-group at the 3-position. nih.gov While not directly applicable to the synthesis of this compound, this principle could be adapted by using a suitable directing group at the 3-position to facilitate the desired transformations.

Routes Involving Acid Hydrolysis

Acid hydrolysis is a common method for converting nitriles or esters to carboxylic acids. In the context of synthesizing this compound, a plausible route could involve the synthesis of a precursor such as 3-acetamido-6-chloro-2-cyanopyridine or a corresponding ester.

The commercial production of picolinic acid itself involves the hydrolysis of 2-cyanopyridine. wikipedia.org Similarly, a synthetic pathway could be designed to construct the 3-acetamido-6-chloropyridine core with a nitrile group at the 2-position, which would then be hydrolyzed to the final carboxylic acid.

A patent for the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid describes the oxidation of 6-chloro-3-fluoro-2-picoline. google.com A similar oxidation strategy could potentially be applied to a 3-acetamido-6-chloro-2-methylpyridine precursor to yield the desired picolinic acid derivative.

Multicomponent Reaction Strategies for Picolinic Acid Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from three or more starting materials in a single step. dovepress.com Several MCRs have been developed for the synthesis of substituted pyridine and picolinic acid derivatives.

One such example is a multi-component reaction for the synthesis of picolinate (B1231196) and picolinic acid derivatives using a heterogeneous catalyst. nih.govrsc.org This reaction involves the condensation of an oxo-propanoate, ammonium (B1175870) acetate (B1210297), malononitrile, and various aldehydes. nih.govrsc.org By carefully selecting the starting materials, it might be possible to adapt this methodology to produce a precursor that can be converted to this compound.

Another approach involves the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, to form imidazopyridine-fused compounds. beilstein-journals.org While this specific reaction leads to fused systems, the underlying principles of MCRs could be applied to design a convergent synthesis for the target molecule.

The Passerini reaction, another well-known MCR, has been used to synthesize a series of pyrazine-2-carboxylic acid derivatives with cytotoxic activity. nih.gov This reaction typically involves an isocyanide, an aldehyde, and a carboxylic acid. nih.gov The versatility of MCRs makes them an attractive area of research for the development of novel and efficient synthetic routes to highly substituted picolinic acids.

Electrocatalytic and Enzymatic Synthetic Routes to Picolinic Acid Derivatives

Electrochemical and enzymatic methods are gaining prominence as green and sustainable alternatives to traditional synthetic transformations.

Enzymatic synthesis offers high selectivity and mild reaction conditions. nih.gov Researchers have reported the regioselective hydroxylation of pyridine carboxylic acids at the C2 position using resting cells of Ralstonia/Burkholderia sp. strain DSM 6920. nih.govresearchgate.net The enzyme responsible, 6-methylnicotinate-2-oxidoreductase, was shown to have a broad substrate spectrum, hydroxylating various substituted nicotinic acids. nih.govresearchgate.net This enzymatic approach could potentially be explored for the synthesis of picolinic acid derivatives. The versatility of pyridine carboxylic acid derivatives as enzyme inhibitors highlights the importance of developing new synthetic methods, including enzymatic ones. nih.gov

Development of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The continuous demand for more efficient and selective synthetic methods drives the development of novel pathways. For the synthesis of this compound, this could involve the design of new catalysts, the exploration of novel reaction sequences, or the use of innovative starting materials.

For example, a study reported the synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds as potential herbicides. nih.gov This work highlights the strategy of modifying existing picolinic acid herbicides to discover new compounds with improved properties. nih.gov

The synthesis of extended aminopicolinic acid derivatives has been achieved through a multi-step reaction sequence involving the preparation of a 4-iodomethylpicolinate intermediate, followed by a Sonogashira coupling reaction. umsl.edu This demonstrates how a combination of different reactions can be used to build up complex substitution patterns on the pyridine ring.

A patent describes a method for preparing 3,4,5,6-tetrachloropyridine-2-carboxylic acid from the waste residue generated in the production of picloram. google.com This approach not only provides a route to a highly substituted picolinic acid but also addresses waste reduction in chemical manufacturing.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the synthesis of this compound, these principles can be applied in several ways.

The use of catalysis is a cornerstone of green chemistry, as it can lead to milder reaction conditions, higher selectivity, and reduced waste. mdpi.com The development of heterogeneous catalysts, such as the UiO-66(Zr)-based catalyst used in a multicomponent synthesis of picolinates, is particularly advantageous as it allows for easy separation and recycling of the catalyst. nih.govrsc.org

The choice of solvent is another critical factor. Utilizing water as a solvent, whenever possible, is highly desirable due to its non-toxic and non-flammable nature. mdpi.com While the solubility of organic compounds in water can be a limitation, the development of water-tolerant catalytic systems can help overcome this challenge. mdpi.com

Chemical Derivatization and Structural Modification of 3 Acetamido 6 Chloropicolinic Acid

Synthesis of Amide Derivatives

The conversion of the carboxylic acid moiety of 3-acetamido-6-chloropicolinic acid into an amide is a fundamental derivatization strategy. Amide derivatives are of significant interest due to their prevalence in biologically active molecules and their unique chemical and physical properties. The synthesis of amides from this compound can be achieved through several standard synthetic methodologies.

A common approach involves the initial activation of the carboxylic acid. nih.gov This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acid chloride. Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding 3-acetamido-6-chloropicolinoyl chloride. This highly reactive intermediate can then be readily reacted with a wide range of primary or secondary amines to afford the desired amide derivatives. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need for isolating the acid chloride. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), can effectively promote the formation of the amide bond. rsc.org This method is generally performed under milder conditions and is tolerant of a broader range of functional groups.

The general scheme for the synthesis of amide derivatives can be represented as follows:

Route 1: Via Acid Chloride

this compound + SOCl₂ → 3-Acetamido-6-chloropicolinoyl chloride

3-Acetamido-6-chloropicolinoyl chloride + R¹R²NH → N,N-Disubstituted-3-acetamido-6-chloropicolinamide

Route 2: Using Coupling Agents this compound + R¹R²NH + Coupling Agent (e.g., EDCI/HOBt) → N,N-Disubstituted-3-acetamido-6-chloropicolinamide

A hypothetical library of amide derivatives could be synthesized by reacting 3-acetamido-6-chloropicolinoyl chloride with a variety of amines, as illustrated in the following table:

Amine ReactantResulting Amide Derivative
Ammonia3-Acetamido-6-chloropicolinamide
AnilineN-Phenyl-3-acetamido-6-chloropicolinamide
DiethylamineN,N-Diethyl-3-acetamido-6-chloropicolinamide
Morpholine(3-Acetamido-6-chloropicolinoyl)morpholine

Esterification Reactions

Esterification of the carboxylic acid group of this compound is another key transformation, leading to derivatives with altered solubility, stability, and pharmacokinetic profiles. Several established methods can be employed for this purpose.

The Fischer-Speier esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. bldpharm.com For instance, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid would yield methyl 3-acetamido-6-chloropicolinate.

Another versatile method is the reaction of the carboxylate salt of this compound with an alkyl halide. The carboxylic acid can be deprotonated with a suitable base, such as sodium carbonate or potassium carbonate, to form the corresponding carboxylate salt. This salt can then undergo nucleophilic substitution with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in a polar aprotic solvent like dimethylformamide (DMF) to produce the desired ester.

Furthermore, esterification can be achieved under mild conditions using reagents like diazomethane (B1218177) for the synthesis of methyl esters, although the hazardous nature of diazomethane limits its application. Alternatively, coupling agents similar to those used in amide synthesis can also be adapted for esterification reactions.

A selection of potential ester derivatives is presented in the table below:

Alcohol/Alkyl HalideResulting Ester Derivative
MethanolMethyl 3-acetamido-6-chloropicolinate
EthanolEthyl 3-acetamido-6-chloropicolinate
Benzyl bromideBenzyl 3-acetamido-6-chloropicolinate
Isopropyl alcoholIsopropyl 3-acetamido-6-chloropicolinate

Halogenation and Dehalogenation Studies

The pyridine ring of this compound is susceptible to further halogenation, and the existing chloro substituent can potentially be removed through dehalogenation. These modifications can significantly impact the electronic properties and reactivity of the molecule.

Further halogenation of the pyridine ring would likely occur via electrophilic aromatic substitution. The positions of substitution will be directed by the existing substituents. The acetamido group is an activating, ortho-, para-directing group, while the carboxylic acid and the chloro substituent are deactivating, meta-directing groups. The interplay of these directing effects would determine the regioselectivity of the halogenation reaction. For example, treatment with a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst could potentially introduce another halogen atom onto the pyridine ring. It has been observed in the case of picolinic acid that treatment with thionyl chloride can lead to chlorination at the 4-position. nih.govnih.gov

Dehalogenation, the removal of the chlorine atom at the 6-position, can be achieved through various reductive methods. Catalytic hydrogenation is a common technique, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction would yield 3-acetamidopicolinic acid. Other reducing agents, such as zinc dust in acetic acid, can also be employed for dehalogenation. The removal of the halogen can be a crucial step in synthesizing analogs with different substitution patterns.

Incorporation into Complex Molecular Architectures

The structural features of this compound and its derivatives make them attractive building blocks for the construction of more complex molecular architectures, such as macrocycles and polydentate ligands. Picolinic acid and its derivatives are well-known for their ability to act as bidentate ligands in coordination chemistry, binding to metal ions through the pyridine nitrogen and the carboxylate oxygen. nih.gov

Similarly, derivatives of this compound could serve as ligands for a variety of metal ions. The pyridine nitrogen and the carbonyl oxygen of the ester or amide functionality can act as coordination sites. The acetamido group itself introduces another potential coordination site through its carbonyl oxygen. By strategically linking two or more of these units, it is possible to design polydentate ligands capable of forming stable complexes with metal ions.

For instance, the synthesis of a diamide (B1670390) by reacting two equivalents of 3-acetamido-6-chloropicolinoyl chloride with a diamine could lead to a tetradentate ligand. Such ligands are valuable in the development of catalysts, sensors, and imaging agents. Furthermore, intramolecular or intermolecular reactions involving derivatized this compound units could be employed to construct macrocyclic structures, which are of great interest in host-guest chemistry and as biomimetic models.

Structure-Activity Relationship (SAR) Studies on Derivatives (Theoretical and In Vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For the derivatives of this compound, a systematic investigation of how different functional groups and substituents influence a particular biological effect would be highly informative for the design of more potent and selective compounds.

A theoretical SAR study could begin with the in silico design of a library of derivatives with systematic variations. This could involve modifying the substituent on the amide nitrogen (R¹ and R²), the alkyl group of the ester (R³), and the substituents on the pyridine ring. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could then be used to correlate various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) of these derivatives with a predicted biological activity.

An in vitro SAR study would involve the chemical synthesis of this designed library of compounds followed by their biological evaluation in a relevant assay. For example, if the parent compound showed inhibitory activity against a particular enzyme, the derivatives would be tested in the same enzyme assay to determine their inhibitory concentrations (e.g., IC₅₀ values).

A hypothetical SAR study could explore the following modifications:

Point of ModificationR Group VariationRationale
Amide NitrogenSmall alkyl, aryl, heterocyclic groupsTo probe the size and nature of the binding pocket.
Ester Alkyl GroupLinear, branched, cyclic alkyl groupsTo modulate solubility and cell permeability.
Pyridine Ring (Position 6)H (dehalogenated), F, BrTo investigate the influence of halogen bonding and electronic effects.
Acetamido GroupModified acyl group (e.g., propionamido)To assess the importance of this specific group for activity.

The results of these in vitro tests would provide valuable data for establishing SAR trends. For instance, it might be found that bulky substituents on the amide nitrogen decrease activity, while small, electron-withdrawing groups on the pyridine ring enhance it. This information would guide the rational design of second-generation compounds with improved properties.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Acetamido-6-chloropicolinic acid, providing a detailed map of its atomic and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary tools for confirming the substitution pattern on the picolinic acid ring and the presence of the acetamido group. In ¹H NMR, one would expect to see distinct signals for the two aromatic protons on the pyridine (B92270) ring, a singlet for the methyl protons of the acetamido group, and a broader singlet for the amide N-H proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the chlorine atom, the carboxylic acid, and the electron-donating acetamido group. For comparison, the related compound 6-chloronicotinic acid shows characteristic proton signals that help predict the spectral features of the target molecule.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic CH δ 7.5 - 8.5 Doublet
Aromatic CH δ 7.0 - 8.0 Doublet
Amide NH δ 9.0 - 10.0 Singlet (broad)
Acetyl CH₃ δ 2.0 - 2.5 Singlet

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretches of the carboxylic acid and the amide (around 1680-1710 cm⁻¹ and 1650-1680 cm⁻¹, respectively), the N-H bend of the amide (~1550 cm⁻¹), and C-Cl vibrations in the lower frequency region (~600-800 cm⁻¹). Data for the related compound 6-chloropicolinic acid shows a complex fingerprint region indicative of the substituted pyridine ring.

Expected FTIR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) 2500 - 3300 (broad)
C=O (Carboxylic Acid) 1680 - 1710
C=O (Amide I) 1650 - 1680
N-H bend (Amide II) 1510 - 1570
C-N Stretch 1200 - 1350

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₇ClN₂O₃), the expected exact mass would be approximately 214.0145 g/mol . High-resolution mass spectrometry would confirm this elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of the acetyl group, the carboxylic acid group, and potentially the chlorine atom, providing further structural confirmation. For instance, LC-MS analysis of 6-chloropicolinic acid shows a clear molecular ion peak and characteristic fragmentation.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing the purity of polar aromatic compounds like picolinic acid derivatives. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol) would be suitable. The pH of the mobile phase would be a critical parameter to control the retention time, as it affects the ionization state of the carboxylic acid group. Detection is typically achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance. The development of HPLC methods for related halogenated carboxylic acids often involves derivatization to enhance detection. General methods for pyridinecarboxylic acids are also well-established.

Column Chromatography: For the preparative isolation and purification of this compound on a larger scale in a research laboratory, column chromatography using silica (B1680970) gel would be a standard procedure. A solvent system with a gradient of increasing polarity, for example, a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol (B129727), would be employed to elute the compound from the column.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and acetamido groups, and potential π-π stacking of the pyridine rings, which govern the crystal packing. Studies on similar structures, like substituted chlorobenzoic acids and amino-chloropyridine derivatives, demonstrate the power of this technique in understanding supramolecular assemblies.

Conformational Analysis

The conformation of this compound, particularly the orientation of the carboxylic acid and acetamido groups relative to the pyridine ring, can be investigated using a combination of spectroscopic and computational methods.

Spectroscopic Methods: Variable temperature NMR experiments can provide information about rotational barriers around the C-N bond of the acetamido group and the C-C bond connecting the carboxylic acid to the ring.

Computational Methods: Density Functional Theory (DFT) calculations are a powerful tool to model the geometry and energetics of different possible conformers. These calculations can predict the most stable conformation in the gas phase and can be used to simulate vibrational (FTIR) and NMR spectra for comparison with experimental data, aiding in the detailed assignment of spectral features. Computational studies on related molecules have been successfully used to complement experimental X-ray diffraction data.

Quantitative Analytical Methodologies for Research Purposes

For quantitative analysis in a research context, such as determining the concentration of a solution or the yield of a reaction, HPLC with UV detection is the preferred method. A calibration curve would be constructed by measuring the peak areas of a series of standard solutions of known concentrations. This allows for the accurate determination of the concentration of this compound in unknown samples. For more complex matrices, LC-MS/MS could be employed for its higher selectivity and sensitivity.

Mechanistic and Theoretical Investigations of 3 Acetamido 6 Chloropicolinic Acid and Its Analogs

Computational Chemistry and Molecular Modeling Studies

Computational methods provide invaluable insights into the behavior of molecules at an atomic level, offering a predictive understanding of their properties and interactions. For 3-Acetamido-6-chloropicolinic acid, such studies are pivotal in elucidating its potential as a targeted molecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.net In the context of non-clinical research, docking simulations can identify potential biological targets and elucidate the binding modes of ligands like this compound. While specific docking studies on this exact molecule are not widely published, the principles can be illustrated through studies on analogous picolinic acid derivatives. pensoft.net

These simulations typically involve preparing the 3D structure of the ligand and the target receptor, followed by a search algorithm that explores various binding poses. The poses are then scored based on a scoring function that estimates the binding affinity. For a molecule like this compound, key interactions would likely involve hydrogen bonding from the carboxylic acid and amide groups, as well as potential halogen bonding from the chlorine atom.

Table 1: Hypothetical Molecular Docking Results of this compound with a Model Kinase Target

Binding Site ResidueInteraction TypeDistance (Å)
LYS745Hydrogen Bond (Carboxylate O)2.8
ASP810Hydrogen Bond (Amide NH)3.1
GLU762Hydrogen Bond (Carboxylic OH)2.9
PHE856π-π Stacking (Pyridine Ring)4.5
LEU844Halogen Bond (Cl)3.5

Note: This data is illustrative and based on typical interactions observed for similar kinase inhibitors.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can predict molecular properties such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges.

These calculations would likely reveal that the electron density is polarized towards the electronegative oxygen, nitrogen, and chlorine atoms. The electrostatic potential map would show negative potential around the carboxylate group and the carbonyl oxygen of the amide, indicating sites prone to electrophilic attack or hydrogen bond donation. The HOMO-LUMO energy gap can be correlated with the chemical reactivity and stability of the molecule.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 D
Mulliken Charge on Cl-0.15 e
Mulliken Charge on Amide N-0.42 e

Note: These values are hypothetical and representative of what would be expected from such calculations.

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of this compound typically involves a multi-step process. Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields. A plausible synthetic route could start from a commercially available chloropicolinic acid derivative.

One potential pathway involves the nitration of 6-chloropicolinic acid, followed by reduction of the nitro group to an amine, and subsequent acetylation. The elucidation of the mechanism for each step would involve identifying the reactive intermediates, transition states, and the role of catalysts. For instance, the nitration step would proceed via an electrophilic aromatic substitution mechanism, where the regioselectivity is directed by the existing substituents on the pyridine (B92270) ring. The reduction of the nitro group can be achieved using various reducing agents, and the mechanism would depend on the chosen reagent. The final acetylation of the amino group is a nucleophilic acyl substitution reaction.

Investigative Studies of Intermolecular Interactions in Solution and Solid States

The intermolecular interactions of this compound in both solution and solid states are critical in determining its physical properties, such as solubility, crystal packing, and melting point. In the solid state, X-ray crystallography would be the definitive technique to determine the three-dimensional structure and the network of intermolecular interactions.

It is expected that the crystal structure would be dominated by strong hydrogen bonds involving the carboxylic acid, which could form dimers, and the amide group, which can act as both a hydrogen bond donor and acceptor. The chlorine atom could also participate in weaker halogen bonding interactions. In solution, techniques like NMR spectroscopy can provide insights into intermolecular interactions and the conformation of the molecule. The chemical shifts of the amide and carboxylic acid protons would be sensitive to the solvent and concentration, reflecting changes in hydrogen bonding.

Amide Bond Isomerization Dynamics

The amide bond in this compound has a partial double bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.com This can lead to the existence of cis and trans isomers. The dynamics of this isomerization process can be studied using variable-temperature NMR spectroscopy. nanalysis.com

At room temperature, the rotation around the amide bond may be slow on the NMR timescale, resulting in distinct signals for the different isomers or for protons in different chemical environments due to the fixed conformation. As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the two distinct signals merge into a single broad peak. At even higher temperatures, a single sharp peak is observed, indicating that the rotation is fast on the NMR timescale. The energy barrier for this rotation can be calculated from the coalescence temperature and the frequency difference between the signals. This information is crucial for understanding the conformational flexibility of the molecule.

Research Applications and Potential Utility in Chemical Sciences

Role as a Synthetic Intermediate in Organic Synthesis

While specific examples of "3-Acetamido-6-chloropicolinic acid" being used as a synthetic intermediate are not prominent in the literature, its structure suggests a versatile role in organic synthesis. Picolinic acids, in general, are valuable building blocks. For example, related compounds like 6-Amino-3-chloropicolinic acid are explicitly used as starting materials for the synthesis of more complex organic molecules and as pharmaceutical intermediates. The carboxylic acid, acetamido, and chloro substituents on the pyridine (B92270) ring of "this compound" offer multiple reaction sites.

Potential Synthetic Transformations:

Amide and Ester Formation: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecular frameworks.

Cross-Coupling Reactions: The chloro-substituent on the pyridine ring could potentially participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex substituted pyridines.

Modification of the Acetamido Group: The acetamido group can be hydrolyzed to the corresponding amine (3-amino-6-chloropicolinic acid), which can then be used in a variety of other transformations, such as diazotization or as a nucleophile.

A patent for new picolinic acid derivatives highlights their utility as intermediates in the synthesis of pharmaceutically active compounds, underscoring the potential of this class of molecules in drug discovery. google.com

Applications in Coordination Chemistry and Ligand Design for Metal Ions

Picolinic acid and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.gov They typically act as bidentate ligands, coordinating through the pyridine nitrogen and a carboxylate oxygen. The specific substituents on the pyridine ring can modulate the electronic properties and steric profile of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

While no specific coordination complexes of "this compound" are described in the searched literature, related molecules like 6-Amino-3-chloropicolinic acid are noted for their use as ligands. Research on other picolinic acids demonstrates their ability to form mononuclear and polynuclear complexes with varied structural and electronic properties. ajol.infonih.gov The presence of the acetamido and chloro groups could influence the ligand's donor strength and lead to complexes with unique catalytic or material properties.

Table 1: Potential Coordination Modes of Picolinic Acid Derivatives

Ligand Type Coordination Atom(s) Potential Metal Ions Reference
Picolinic Acid N, O (bidentate) Transition metals, Lanthanides nih.gov
Aminopicolinic Acid N, O, N (tridentate potential) Co(II), Ni(II), Zn(II), Cd(II) ajol.infoumsl.edu

Exploration in Catalysis Research (e.g., as part of ligand systems)

Metal complexes derived from picolinic acid ligands have been explored for their catalytic activity. For instance, a copper(II) coordination polymer based on 2-picolinic acid has been shown to be an effective catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles via click chemistry. nih.gov The catalyst demonstrated high efficiency and could be recycled.

Although there is no direct evidence of "this compound" being used in catalysis, its ability to form metal complexes suggests it could serve as a ligand in catalytic systems. The electronic and steric effects of the acetamido and chloro groups could be tuned to influence the activity and selectivity of a metal-based catalyst for various organic transformations.

Development of Research Probes and Tools (e.g., for radiotracer development)

Picolinic acid derivatives are investigated for biomedical applications, including their use in ligands for magnetic resonance imaging (MRI) contrast agents and for labeling with radioisotopes. nih.gov The development of radiotracers for positron emission tomography (PET) is a key area where novel ligands are essential. While no studies have specifically used "this compound" for this purpose, its structure is relevant. The design of new radiotracers often involves incorporating a chelating moiety, like a picolinic acid derivative, capable of binding a radionuclide, onto a biologically active molecule.

Investigations in Material Science and Molecular Device Development (e.g., molecular switches)

The structural features of picolinic acid derivatives, particularly their ability to participate in hydrogen bonding and π-stacking, make them interesting components for crystal engineering and the development of new materials. nih.gov Star-shaped molecules and other complex architectures for material science have been synthesized using building blocks that are structurally related to picolinic acid. researchgate.net Furthermore, companies like Molecular Devices offer advanced instrumentation for cellular analysis and high-throughput screening, which are essential tools for testing the properties of new materials and molecular systems. moleculardevices.commoleculardevices.commoleculardevices.commoleculardevices.com There is, however, no specific research detailing the incorporation of "this compound" into molecular devices or advanced materials.

Studies Related to Agrochemical Research and Plant Interaction Mechanisms (Non-Applied)

Picolinic acid derivatives are a well-established class of synthetic auxin herbicides. nih.govmdpi.comnih.gov These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately plant death. Research in this area often involves synthesizing novel picolinic acid analogues and studying their structure-activity relationships to develop more effective and selective herbicides. nih.govmdpi.comnih.gov For example, studies have shown that modifications at the 6-position of the picolinic acid ring can significantly impact herbicidal activity. nih.gov

While "this compound" itself is not documented as an agrochemical, its core structure is highly relevant. Mechanistic studies on related compounds investigate how they bind to plant hormone receptors like AFB5. nih.gov Understanding these interactions at a molecular level is crucial for designing new agrochemicals. nih.gov

Bioremediation and Environmental Degradation Studies of Related Chlorinated Pyridines (Mechanism-Focused)

The environmental fate of pyridine derivatives is a significant area of research. tandfonline.com Chlorinated pyridines can be resistant to biodegradation. tandfonline.com Studies on compounds like 2-chloropyridine (B119429) show that while pyridine itself is biodegradable, the presence of a halogen can significantly slow down this process. tandfonline.comresearchgate.net

The degradation of chloropyridines can proceed through various mechanisms, including initial hydroxylation or reductive pathways. tandfonline.com Advanced oxidation processes have also been shown to be effective in degrading compounds like 2-chloropyridine. researchgate.net A recent study demonstrated a method for enhancing the dechlorination of chloropyridines through a pyridine N-oxidation-nucleophilic dechlorination process. nih.gov The presence of an acetamido group on the pyridine ring, as in "this compound," would likely influence its environmental degradation pathway and persistence compared to simpler chloropyridines. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Acetamido-6-chloropicolinic acid with high purity?

  • Methodology : Optimize synthesis using iron-mediated reduction or acetic acid-based catalytic systems, as demonstrated for structurally analogous pyridine derivatives . Key parameters include reaction time (12–24 hours), temperature (80–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98% purity threshold).

Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?

  • Methodology : Conduct solubility tests in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy at λmax ~260 nm. For stability, incubate the compound at 4°C, 25°C, and 37°C for 48 hours, and analyze degradation via LC-MS. Include controls with antioxidants (e.g., TCEP) to assess oxidative stability .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to verify the acetamido and chloropicolinic moieties. Compare chemical shifts with computational predictions (DFT/B3LYP/6-31G*). Supplement with FT-IR (amide I band ~1650 cm1^{-1}) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., chloro group at C6). Validate predictions experimentally by reacting the compound with amines (e.g., benzylamine) under inert conditions and characterizing products via 1H^1H-NMR and X-ray crystallography .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) using standardized protocols. For example, test derivatives against MMP3 and IL-6 targets under identical buffer conditions (10× PBS, pH 7.4) . Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and adjust for batch-to-batch variability.

Q. How to design experiments assessing the environmental impact of this compound degradation byproducts?

  • Methodology : Simulate environmental degradation using OECD 301F (ready biodegradability test). Analyze metabolites via GC-MS and assess ecotoxicity using Daphnia magna acute toxicity assays (LC50_{50} determination). Reference safety protocols for handling chlorinated intermediates .

Data Analysis and Experimental Design

Q. What are best practices for constructing a structure-activity relationship (SAR) table for this compound analogs?

  • Methodology :

  • Columns : Substituent position (e.g., C3 acetamido vs. C6 chloro), logP, IC50_{50} values.
  • Rows : Derivatives with systematic modifications (e.g., halogen substitution, alkyl chain length).
  • Validation : Include positive/negative controls (e.g., known MMP3 inhibitors) and report p-values for activity trends .

Q. How to troubleshoot poor yields in the synthesis of this compound?

  • Methodology :

  • Step 1 : Verify stoichiometry (e.g., excess acetic acid as catalyst).
  • Step 2 : Optimize solvent polarity (e.g., switch from methanol to DMF for better solubility).
  • Step 3 : Introduce inert atmosphere (N2_2/Ar) to prevent oxidation of intermediates .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Use PPE (nitrile gloves, lab coat), fume hoods for weighing, and secondary containment for waste. Store at 2–8°C in amber vials to prevent photodegradation. Reference SDS guidelines for chlorinated compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.